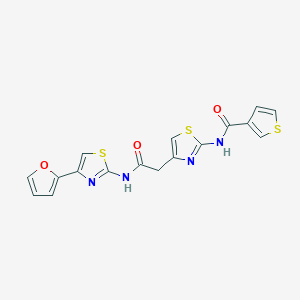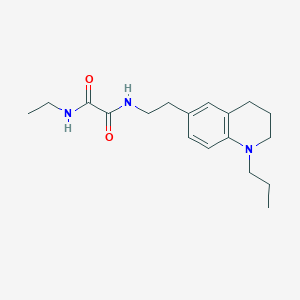
N1-ethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-ethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as PETQ, is a chemical compound that has been widely studied for its potential therapeutic applications. PETQ belongs to the class of oxalamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Sleep Modulation :
- The blockade of orexin receptors, which are integral in maintaining wakefulness, can modulate sleep-wake patterns. This is evident in studies involving orexin receptor antagonists, which have shown the capacity to promote sleep by affecting histamine and dopamine release in the brain (Dugovic et al., 2009).
Dopamine Agonist Properties :
- Tetrahydroquinoline derivatives have been studied for their dopamine agonist properties, which are relevant in contexts like renal artery dilation and potential implications in treatments for Parkinson's disease (Jacob et al., 1981).
Antibacterial and Antifungal Properties :
- Quinoline derivatives have been explored for their antimicrobial properties. Such studies have led to the development of compounds with significant antibacterial and antifungal activities, useful in the treatment of various infections (Asolkar et al., 2004).
Anticancer Potential :
- Research on quinoline derivatives has shown promising anticancer properties. These compounds have been evaluated against various cancer cell lines, showing potential as therapeutic agents in cancer treatment (Fang et al., 2016).
Ocular Hypotensive Action :
- Tetrahydroquinoline analogs have been tested for their ocular hypotensive action, offering potential applications in the treatment of conditions like glaucoma (Pamulapati & Schoenwald, 2011).
DNA Gyrase Inhibition and Antimicrobial Activity :
- Studies have shown that certain quinoline derivatives can act as DNA gyrase inhibitors, providing a mechanism for their antimicrobial activity. This is important for developing new antibiotics and treating resistant bacterial strains (Högberg et al., 1984).
Chemistry and Synthesis of Tetrahydroquinolines :
- Tetrahydroquinolines are important in synthetic chemistry for the development of pharmacologically active compounds. Advances in their chemistry and synthesis methods have broad implications in medicinal chemistry (Muthukrishnan et al., 2019).
Propriétés
IUPAC Name |
N-ethyl-N'-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-11-21-12-5-6-15-13-14(7-8-16(15)21)9-10-20-18(23)17(22)19-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJXDKYPYLGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

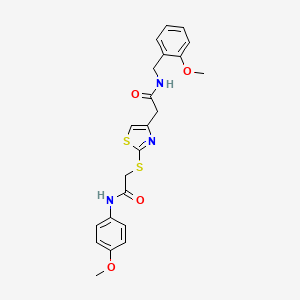

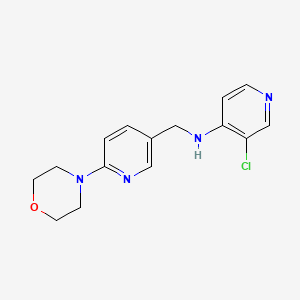

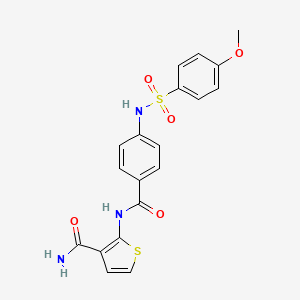
![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)
![N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2645079.png)
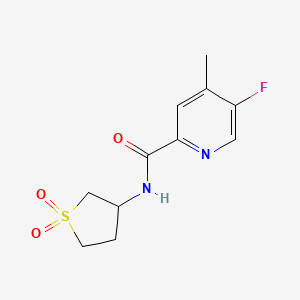
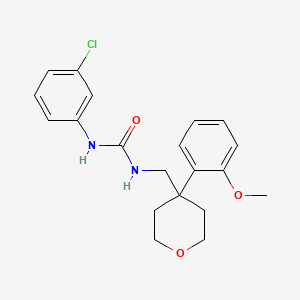
![8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
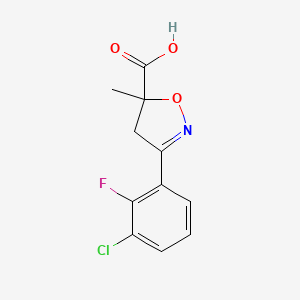
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2645086.png)
